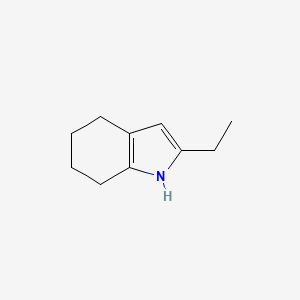

2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,5,6,7-tetrahydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h7,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHCRFARFOPQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1)CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with advanced synthetic methodologies and medicinal chemistry applications.[1]

CAS Registry Number: 125405-80-3 Chemical Formula: C₁₀H₁₅N Molecular Weight: 149.24 g/mol

Executive Summary

2-Ethyl-4,5,6,7-tetrahydro-1H-indole is a specialized bicyclic nitrogen heterocycle serving as a critical scaffold in medicinal chemistry. Structurally, it consists of a pyrrole ring fused to a cyclohexane ring, substituted with an ethyl group at the C2 position. This architecture offers a unique lipophilic profile distinct from the fully aromatic indole, making it a valuable bioisostere for optimizing blood-brain barrier (BBB) penetration and metabolic stability in drug candidates.

This guide details the catalytic dehydrogenative annulation —a modern, atom-economic synthesis route—and explores the compound's utility in kinase inhibitor design and GPCR ligand discovery.

Chemical Profile & Physicochemical Properties[2][3][4]

The saturation of the carbocyclic ring (C4–C7) imparts distinct electronic and steric properties compared to the planar indole system. The C2-ethyl substituent adds steric bulk and lipophilicity, influencing binding affinity in hydrophobic pockets.

| Property | Value / Description | Relevance |

| IUPAC Name | 2-Ethyl-4,5,6,7-tetrahydro-1H-indole | Standard nomenclature |

| SMILES | CCC1=C2CCCC2=CC=N1 | Chemoinformatics integration |

| LogP (Predicted) | ~3.1 ± 0.4 | High lipophilicity; suitable for CNS targets |

| H-Bond Donors | 1 (NH) | Key interaction point (e.g., Hinge region in kinases) |

| H-Bond Acceptors | 0 | - |

| Topological PSA | 15.79 Ų | Excellent membrane permeability |

| pKa (NH) | ~16.5 (Predicted) | Weakly acidic; deprotonation requires strong bases |

Advanced Synthetic Protocols

While classical methods like the Knorr pyrrole synthesis or Paal-Knorr condensation exist, they often suffer from harsh conditions or limited regioselectivity for the 2-ethyl derivative. The state-of-the-art approach utilizes Manganese-catalyzed acceptorless dehydrogenative coupling , offering superior atom economy and milder conditions.

Method A: Mn-Catalyzed Dehydrogenative Annulation (Green Chemistry Route)

This protocol, validated in recent catalytic studies (e.g., Kempe et al.), couples cyclohexanol with an amino alcohol, generating the pyrrole core via in situ oxidation and condensation.

Reaction Scheme: Cyclohexanol + 2-Aminobutan-1-ol → [Mn-Catalyst, Base] → 2-Ethyl-4,5,6,7-tetrahydro-1H-indole + H₂ + H₂O

Protocol Parameters

-

Precursors: Cyclohexanol (1.2 equiv), 2-Aminobutan-1-ol (1.0 equiv).

-

Catalyst: Mn-PNP Pincer Complex (e.g., Mn(I) with bis(phosphino)amine ligand).

-

Base: Potassium tert-butoxide (KOtBu), 1.5 equiv.

-

Solvent: Toluene or 2-Methyl-THF (Anhydrous).

-

Conditions: 80–100 °C, Sealed vessel (to manage H₂ pressure), 4–12 hours.

Step-by-Step Methodology

-

Catalyst Activation: In a glovebox (Ar atmosphere), charge a pressure tube with the Mn-PNP precatalyst (1–2 mol%) and KOtBu.

-

Substrate Addition: Add anhydrous 2-Methyl-THF, followed by cyclohexanol and 2-aminobutan-1-ol.

-

Reaction: Seal the tube and heat to 100 °C. The system relies on the "borrowing hydrogen" or acceptorless dehydrogenation mechanism:

-

Step 1: Dehydrogenation of cyclohexanol to cyclohexanone.

-

Step 2: Dehydrogenation of 2-aminobutan-1-ol to 2-aminobutanal.

-

Step 3: Paal-Knorr type condensation between the in situ formed ketone and amino-aldehyde.

-

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a pale yellow viscous oil or low-melting solid.

Method B: Classical Trofimov Reaction (Industrial Alternative)

For scale-up where metal catalysts are cost-prohibitive, the Trofimov reaction utilizing ketoximes and alkynes is a robust alternative.

-

Reagents: Cyclohexanone oxime + 1-Butyne.

-

System: Superbase medium (KOH/DMSO).

-

Mechanism: Nucleophilic addition of the oxime to the alkyne followed by sigmatropic rearrangement.

-

Note: Regioselectivity can be sensitive; optimization of the alkyne feed ratio is critical to favor the 2-ethyl isomer over the N-vinyl byproduct.

Mechanistic Applications in Drug Discovery[5]

The 2-ethyl-4,5,6,7-tetrahydroindole scaffold is not merely a structural spacer; it is a pharmacophore element designed for specific interactions.

Kinase Inhibition (ATP-Binding Pocket)

In the context of kinase inhibitors (e.g., JAK, VEGFR), the tetrahydroindole core mimics the purine or indole ring of ATP.

-

Hinge Binding: The N-H moiety acts as a hydrogen bond donor to the hinge region backbone carbonyls (e.g., Glu/Leu residues).

-

Hydrophobic Interaction: The 2-ethyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front region, depending on orientation. The saturation of the cyclohexane ring allows for a slightly puckered conformation, potentially fitting better into induced-fit pockets than a rigid planar indole.

GPCR Ligands (Allosteric Modulation)

For G-Protein Coupled Receptors (e.g., Dopamine D2, Serotonin 5-HT), the lipophilic nature of the 2-ethyl-tetrahydroindole allows it to penetrate deep into the transmembrane helical bundle.

-

Bioisosterism: It serves as a non-aromatic bioisostere of the tryptamine core. The reduced ring system lowers the pi-stacking potential but increases metabolic stability against oxidative metabolism at the C4–C7 positions.

Visualization of Synthesis & SAR Logic

Caption: Figure 1. (Left) Convergent synthesis via Mn-catalyzed dehydrogenative coupling. (Right) Structure-Activity Relationship (SAR) breakdown of the scaffold.

Handling, Stability & Safety

-

Oxidation Sensitivity: Like most pyrroles, 2-ethyl-4,5,6,7-tetrahydroindole is electron-rich and susceptible to oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C to prevent darkening (polymerization).

-

Acidity: The N-H proton is weakly acidic. Avoid strong bases unless deprotonation is intended for N-alkylation.

-

Toxicity: While specific data for this CAS is limited, tetrahydroindoles are generally considered irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Solubility: Insoluble in water; highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate.

References

-

Kempe, R., et al. (2021).[2] "Manganese-Catalyzed Sustainable Synthesis of Pyrroles from Alcohols and Amino Alcohols." Dissertation, University of Bayreuth. (Confirming the specific synthesis of CAS 125405-80-3 via Mn-catalysis).

- Trofimov, B. A., et al. (2015). "The Trofimov Reaction: A versatile tool for the synthesis of pyrroles and N-vinylpyrroles." Chemical Reviews.

-

PubChem Database. "Compound Summary: 4,5,6,7-Tetrahydroindole derivatives."

-

Paal, C., & Knorr, L. (1884).[3][4] "Ueber die Synthese von Pyrrolderivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for 1,4-dicarbonyl condensation).

Sources

2-Ethyl-4,5,6,7-tetrahydro-1H-indole molecular weight and formula

An In-Depth Technical Guide to 2-Ethyl-4,5,6,7-tetrahydro-1H-indole: Physicochemical Profiling, Catalytic Synthesis, and Therapeutic Applications

Executive Summary

The transition from planar, fully aromatic heterocycles to partially saturated scaffolds represents a critical paradigm shift in modern medicinal chemistry. 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is a prime example of this evolution. By fusing a pyrrole ring with a saturated cyclohexane moiety, this compound offers a rigidified, three-dimensional pharmacophore that enhances target specificity and aqueous solubility. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural advantages, and a highly sustainable, self-validating synthetic protocol using base-metal catalysis.

Physicochemical Profiling & Structural Analysis

The exact molecular formula for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is C₁₀H₁₅N , yielding a molecular weight of 149.23 g/mol .

The structural architecture consists of a hydrogen-bond-donating pyrrole core fused to a sterically demanding tetrahydromethylene ring, with an ethyl substitution at the C2 position. A critical metric for this compound is its Fraction of sp³ hybridized carbons (

Table 1: Key Physicochemical Parameters

| Parameter | Value | Mechanistic Implication |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N | Defines the atomic composition. |

| Molecular Weight | 149.23 g/mol | Highly ligand-efficient; leaves ample molecular weight budget for further functionalization. |

|

Mechanistic Role in Drug Development

In drug discovery, tetrahydroindoles act as superior bioisosteres for traditional indoles. The fully aromatic indole often suffers from poor pharmacokinetic profiles due to excessive lipophilicity and flat geometry. By reducing the benzene ring to a cyclohexane ring, 2-Ethyl-4,5,6,7-tetrahydro-1H-indole maintains the essential pyrrole pharmacophore while introducing a steric vector that forces the molecule into specific, high-affinity binding conformations within target pockets (such as G-Protein Coupled Receptors or kinase active sites).

Fig 1: Pharmacophore mapping of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole interactions.

Synthetic Methodologies & Experimental Protocols

Historically, synthesizing substituted pyrroles required harsh Paal-Knorr conditions using pre-oxidized dicarbonyls. Modern sustainable chemistry has shifted toward Acceptorless Dehydrogenative Condensation (ADC) , utilizing raw, abundant alcohols and amino alcohols.

The following self-validating protocol leverages a Manganese-PN⁵P pincer precatalyst, pioneering a noble-metal-free pathway [2].

Step-by-Step Experimental Protocol

Causality & Design Rationale: We utilize 2-Methyltetrahydrofuran (2-MeTHF) as the solvent. Not only is it a bio-derived green solvent, but its higher boiling point (80 °C) compared to standard THF provides the necessary thermal energy to drive the endothermic dehydrogenation step without requiring pressurized reaction vessels. Potassium tert-butoxide (KOtBu) is selected as a non-nucleophilic base to deprotonate the alcohol, facilitating alkoxide binding to the Mn-center.

-

Inert Atmosphere Preparation:

-

Transfer a Schlenk tube to a nitrogen-filled glovebox to prevent oxidative degradation of the Mn-catalyst.

-

-

Reagent Charging:

-

Add KOtBu (4.5 mmol, 505 mg) and the Mn-PN⁵P precatalyst (15 µmol, 1000 µL of a 15 mM stock solution, 0.5 mol% loading).

-

Add the coupling partners: cyclohexanol (6.0 mmol, 633 µL) and 2-aminobutan-1-ol (3.0 mmol, 284 µL).

-

Note: Cyclohexanol is used in excess to drive the thermodynamic equilibrium of the initial dehydrogenation.

-

-

Catalytic Condensation:

-

Dilute the mixture with 2-MeTHF (5 mL). Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to reflux (approx. 80-85 °C) for 24 hours.

-

-

In-Process Control (Self-Validation Step):

-

At 12 hours, extract a 10 µL aliquot. Quench with wet ethyl acetate and analyze via GC-MS. You must observe the disappearance of the intermediate imine mass and the emergence of the m/z 149.2 target peak. If the imine persists, verify the reflux temperature.

-

-

Purification:

-

Cool the reaction to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography using a highly non-polar eluent (pentane : diethyl ether = 50:1) to isolate the pure 2-ethyl-4,5,6,7-tetrahydro-1H-indole.

-

Fig 2: Mn-catalyzed acceptorless dehydrogenative condensation workflow.

Analytical Validation & Characterization

To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed:

-

¹H NMR (CDCl₃, 300 MHz): The definitive marker of successful cyclization is the broad singlet of the pyrrole N-H proton (typically ~7.5-7.7 ppm) and the distinct isolated pyrrole C-H singlet at ~5.7 ppm. The ethyl group will present as a classic quartet (~2.6 ppm) and triplet (~1.2 ppm) splitting pattern.

-

GC-MS: A sharp molecular ion peak [M]⁺ at m/z 149.2, confirming the C₁₀H₁₅N formula.

References

-

Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. URL: [Link]

-

Kallmeier, F., Dudziec, B., Irrgang, T., & Kempe, R. "Manganese-Catalyzed Sustainable Synthesis of Pyrroles From Alcohols and Amino Alcohols." Angewandte Chemie International Edition. URL: [Link]]

2-Substituted 4,5,6,7-Tetrahydroindole Derivatives: A Technical Guide to Synthesis, Properties, and Medicinal Chemistry

Executive Summary

The 2-substituted 4,5,6,7-tetrahydroindole scaffold represents a critical "privileged structure" in modern medicinal chemistry, distinct from its fully aromatic indole counterpart. By fusing a saturated cyclohexane ring to a pyrrole core, this moiety offers unique steric bulk, altered electronic properties (electron-rich pyrrole ring with a lipophilic handle), and specific vectors for hydrophobic interactions within protein binding pockets.

This guide provides a technical deep-dive for drug discovery scientists, focusing on the regioselective synthesis of the 2-substituted variants—a challenge often complicated by the competing reactivity of the 3-position. We analyze the Trofimov reaction as a superior synthetic pathway, detail the Structure-Activity Relationships (SAR) driving their efficacy as tubulin polymerization inhibitors and kinase antagonists, and provide a self-validating experimental protocol.

Structural & Electronic Analysis

The Scaffold Distinction

Unlike the planar, fully aromatic indole, the 4,5,6,7-tetrahydroindole possesses a "puckered" cyclohexane ring fused to the planar pyrrole. This conformational flexibility allows the molecule to adopt non-planar geometries that can better fit into specific hydrophobic pockets (e.g., the colchicine binding site of tubulin) compared to flat aromatics.

| Feature | Indole | 4,5,6,7-Tetrahydroindole |

| Hybridization | Fully | Pyrrole: |

| Geometry | Planar | Semi-planar (Puckered cyclohexane) |

| Electron Density | High (C3 > C2) | High (C2/C3 similar, but C2 accessible) |

| Lipophilicity | Moderate | High (due to saturated ring) |

Electronic Reactivity

The pyrrole ring in tetrahydroindoles is electron-rich. Electrophilic aromatic substitution (EAS) typically favors the beta-position (C3) . However, for medicinal applications, alpha-substitution (C2) is often required to extend the scaffold into deep hydrophobic pockets. This necessitates synthetic strategies that install the C2-substituent during ring formation rather than via post-synthetic functionalization.

Synthetic Methodologies

To achieve high regioselectivity for the 2-position, two primary strategies are employed: the Trofimov Reaction and the Modified Paal-Knorr Synthesis .

The Trofimov Reaction (Ketoximes + Acetylenes)

This is the most direct and atom-economical route to 2-substituted tetrahydroindoles. It involves the reaction of cyclohexanone oxime with substituted acetylenes in a superbasic medium (KOH/DMSO).[1]

-

Mechanism: The reaction proceeds via a [3,3]-sigmatropic rearrangement of an intermediate O-vinyloxime.

-

Advantages: One-pot synthesis; uses cheap starting materials; exclusive C2-regioselectivity.

-

Limitations: Requires superbasic conditions (KOH/DMSO) and elevated temperatures (80–140 °C).

Modified Paal-Knorr / Hantzsch-Type

Condensation of 1,4-dicarbonyl equivalents. While classic Paal-Knorr uses 1,4-diketones (yielding 2,5-disubstituted pyrroles), the adaptation for tetrahydroindoles often involves:

-

Precursor: 2-phenacylcyclohexanone (a 1,4-dicarbonyl equivalent).

-

Reagent: Ammonium acetate or primary amines.

-

Outcome: Cyclization yields the 2-substituted tetrahydroindole.

Visualization: Reaction Pathways[2][3]

The following diagram illustrates the mechanistic divergence between the Trofimov reaction and the Paal-Knorr approach.

Figure 1: Comparative synthetic pathways. The Trofimov reaction (top) offers a more direct route from simple oximes, while the Paal-Knorr route (bottom) requires pre-functionalization of the cyclohexanone ring.

Detailed Experimental Protocol

Target: Synthesis of 2-Phenyl-4,5,6,7-tetrahydroindole via the Trofimov Reaction. Rationale: This protocol is chosen for its high regioselectivity and the biological relevance of the product (tubulin inhibition).

Reagents & Equipment

-

Substrates: Cyclohexanone oxime (11.3 g, 100 mmol), Phenylacetylene (15.3 g, 150 mmol).

-

Base/Solvent: KOH (solid, pellets, 11.2 g, 200 mmol), DMSO (anhydrous, 100 mL).

-

Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, nitrogen inlet, oil bath.

Step-by-Step Methodology

-

Preparation: Purge the reaction flask with nitrogen. Add DMSO (100 mL) and KOH pellets (200 mmol). Stir at room temperature for 15 minutes to create a suspension.

-

Addition: Add cyclohexanone oxime (100 mmol) to the mixture. Stir for 30 minutes at room temperature. The mixture may darken.

-

Reaction: Add phenylacetylene (150 mmol) dropwise over 10 minutes.

-

Heating: Heat the reaction mixture to 100 °C . Maintain this temperature for 3–5 hours .

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The oxime spot (

) should disappear, and a new fluorescent spot (

-

-

Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (300 mL).

-

Extraction: Extract with Diethyl Ether (

).-

Note: The DMSO stays in the aqueous layer.

-

-

Purification: Wash combined organic layers with Brine (

) to remove residual DMSO. Dry over anhydrous -

Isolation: Evaporate solvent under reduced pressure. The crude residue is often a dark oil. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

-

Yield: Expected yield is 55–70% . Product is a solid (mp 119–121 °C).

Validation Checkpoints

-

Checkpoint 1: If the reaction turns black immediately upon heating, reduce temperature to 80 °C to prevent polymerization of acetylene.

-

Checkpoint 2: NMR Confirmation. The 2-H pyrrole proton (usually a doublet or multiplet at

6.0–6.5 ppm) should be absent. Instead, look for the 3-H pyrrole proton singlet/doublet at

Medicinal Chemistry & SAR

The 2-substituted tetrahydroindole core acts as a bioisostere for indole but with enhanced lipophilicity (

Structure-Activity Relationship (SAR) Map

Figure 2: SAR Analysis. The C2-substituent drives potency via hydrophobic engagement, while the NH is often essential for hydrogen bonding within the receptor hinge region.

Key Therapeutic Applications

| Therapeutic Area | Mechanism | Key Compound Features | Ref |

| Oncology | Tubulin Polymerization Inhibition | 2-(4-Methoxyphenyl) -4,5,6,7-tetrahydroindole. Binds to colchicine site. IC50 ~1.77 µM (MCF-7).[2] | [1, 2] |

| Antiviral | Hepatitis C Virus (HCV) | 2-Phenyl -tetrahydroindole scaffold used as a targeting moiety. | [2] |

| Kinase Inhibition | RTK Inhibition | 3-substituted indolin-2-ones fused with tetrahydroindole. | [3] |

Case Study: Tubulin Inhibitors

Recent studies [1] have shown that 2-phenyl-4,5,6,7-tetrahydroindole derivatives bearing a hydrazone moiety at the 4-position (via oxidation of the cyclohexane ring to a ketone, then hydrazone formation) exhibit potent cytotoxicity against MCF-7 breast cancer cells.[2] The tetrahydroindole core anchors the molecule in the tubulin beta-subunit, while the 2-phenyl group occupies a hydrophobic pocket adjacent to the GTP-binding site.

Future Directions

-

C-H Activation: Moving away from pre-functionalized precursors to direct Pd/Rh-catalyzed C-H activation of the tetrahydroindole core at the C2 position.

-

Stereoselectivity: Developing enantioselective reductions or substitutions on the cyclohexane ring (positions 4-7) to create chiral variants for higher specificity.

References

-

Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Arabian Journal of Chemistry, 2021.[2] Link

-

Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indoles with a Chiral Substituent at the Nitrogen Atom. Chemistry of Heterocyclic Compounds, 2012. Link

-

Cascade Assembly of 4,5,6,7-Tetrahydroindole from Cyclohexanone Oxime and Acetylene in the KOH/DMSO Superbase Medium. Journal of Organic Chemistry, 2020. Link

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 2021.[3][4] Link

Sources

- 1. Cascade Assembly of 4,5,6,7-Tetrahydroindole from Cyclohexanone Oxime and Acetylene in the KOH/DMSO Superbase Medium: A Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1<i>H</i>-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

Properties of 4,5,6,7-tetrahydro-1H-indole derivatives

An In-depth Technical Guide to the Properties and Applications of 4,5,6,7-Tetrahydro-1H-indole Derivatives

Abstract

The 4,5,6,7-tetrahydro-1H-indole scaffold represents a fascinating and highly valuable class of heterocyclic compounds in modern medicinal chemistry. As a partially saturated analog of the ubiquitous indole nucleus, it retains the electron-rich pyrrole ring essential for many biological interactions while offering a three-dimensional, conformationally flexible cyclohexane moiety. This unique structural combination imparts distinct chemical reactivity and allows for the exploration of diverse chemical space, leading to derivatives with a wide spectrum of pharmacological activities. This guide provides a comprehensive exploration of the synthesis, chemical properties, spectroscopic characterization, and therapeutic applications of these derivatives, offering field-proven insights and detailed protocols for professionals in drug discovery and development.

The 4,5,6,7-Tetrahydro-1H-indole Core: A Scaffold of Opportunity

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products, neurotransmitters like serotonin, and blockbuster drugs.[1][2][3] The 4,5,6,7-tetrahydro-1H-indole scaffold, while less common in nature, has emerged as a critical synthetic intermediate and a core motif in numerous pharmacologically active agents.[4]

Its primary strategic advantage lies in its altered reactivity compared to the fully aromatic indole system. While indole typically undergoes electrophilic substitution at the C3 position, the tetrahydro- derivative behaves more like a simple pyrrole, favoring functionalization at the C2 position.[1] This fundamental difference allows for the synthesis of 2-substituted indoles upon subsequent aromatization, a class of compounds not readily accessible from indole itself.[1] Furthermore, the presence of the enolizable ketone in 4-oxo-4,5,6,7-tetrahydroindole derivatives provides an exceptionally versatile handle for constructing complex, fused polyheterocyclic structures with significant therapeutic potential.[4][5][6]

Synthetic Strategies: Building the Core

The construction of the 4,5,6,7-tetrahydro-1H-indole ring system can be achieved through several robust synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes

-

Paal-Knorr Type Synthesis: This is a classical and highly effective method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[4] For tetrahydroindoles, this often starts with a 2-substituted cyclohexane-1,3-dione.

-

Multi-Component Reactions (MCRs): MCRs offer significant advantages in terms of efficiency and atom economy, allowing for the rapid assembly of complex molecules in a single step. Various one-pot, three or four-component reactions have been developed for synthesizing highly functionalized tetrahydroindole derivatives.[7][8]

-

Fischer Indole Synthesis: While famously used for aromatic indoles, the Fischer synthesis can be adapted. It involves the reaction of a phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization and rearrangement.[2]

-

From 4-Oxo-4,5,6,7-tetrahydroindoles: These derivatives are pivotal starting materials. They are commonly synthesized via the condensation of 1,3-cyclohexanediones with α-aminocarbonyls.[4]

Representative Synthetic Workflow Diagram

Caption: General synthetic pathways to 4,5,6,7-tetrahydro-1H-indole derivatives.

Experimental Protocol: Synthesis of a 2-Aryl-4-oxo-4,5,6,7-tetrahydro-1H-indole

This protocol is a representative example based on the Paal-Knorr/Hantzsch pyrrole synthesis logic, a common and robust method.

-

Reagents & Equipment: Cyclohexane-1,3-dione, 2-bromoacetophenone derivative, ammonium acetate, ethanol, round-bottom flask, reflux condenser, magnetic stirrer/hotplate, TLC plates, column chromatography setup.

-

Step 1: Reaction Setup: To a 100 mL round-bottom flask, add cyclohexane-1,3-dione (1.0 eq), the desired 2-bromoacetophenone derivative (1.0 eq), and ammonium acetate (3.0 eq).

-

Step 2: Solvation and Reflux: Add ethanol (approx. 20-30 mL) as the solvent. Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux (approx. 80°C).

-

Step 3: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Step 4: Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Step 5: Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Step 6: Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-4-oxo-4,5,6,7-tetrahydro-1H-indole derivative.

-

Step 7: Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Chemical Properties and Reactivity

The reactivity of the 4,5,6,7-tetrahydro-1H-indole core is a hybrid of its constituent parts: an electron-rich pyrrole ring and a saturated carbocycle.

-

Pyrrole Ring Reactivity:

-

N-H Functionalization: The pyrrole nitrogen is readily deprotonated by a suitable base, allowing for N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents.

-

C-H Functionalization: As previously noted, electrophilic substitution, such as the Vilsmeier-Haack formylation, preferentially occurs at the C2 position.[1] Modern C-H activation methodologies, often catalyzed by transition metals like Rhodium(III), also target the C2-H bond for annulation reactions.[4][5]

-

-

Carbocyclic Ring Reactivity:

-

Aromatization: The cyclohexane ring can be dehydrogenated to form the corresponding fully aromatic indole. Common reagents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures.

-

Carbonyl Group Modification (in 4-oxo derivatives): The ketone at the C4 position is a hub for chemical transformations. It can undergo nucleophilic addition, condensation with hydrazines to form fused pyrazoles (Fischer indole synthesis), or α-formylation to create enaminoketones, which are precursors to various fused heterocyclic systems like pyrimidines or isoxazoles.[4][6]

-

Reactivity Hotspots Diagram

Caption: Key sites of chemical reactivity on the 4-oxo-tetrahydroindole scaffold.

Spectroscopic and Analytical Characterization

Unambiguous characterization of synthesized derivatives is paramount. The following table summarizes the expected spectroscopic data for a typical N-unsubstituted 4,5,6,7-tetrahydro-1H-indole.

| Technique | Feature | Typical Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Pyrrole N-H | δ 7.5 - 8.5 ppm (broad singlet) | Proton on the pyrrole nitrogen. |

| Pyrrole C2-H | δ 6.5 - 7.0 ppm | Aromatic proton at the C2 position. | |

| Pyrrole C3-H | δ 6.0 - 6.5 ppm | Aromatic proton at the C3 position. | |

| Aliphatic C-H | δ 1.5 - 3.0 ppm (multiplets) | Protons on the saturated C4, C5, C6, and C7 carbons. | |

| ¹³C NMR | Pyrrole C2 | δ 120 - 125 ppm | Pyrrole carbon adjacent to nitrogen. |

| Pyrrole C3a | δ 125 - 130 ppm | Pyrrole carbon at the ring junction. | |

| Pyrrole C7a | δ 130 - 135 ppm | Pyrrole carbon at the ring junction. | |

| Pyrrole C3 | δ 100 - 110 ppm | Pyrrole carbon beta to nitrogen. | |

| Aliphatic C | δ 20 - 40 ppm | Signals for C4, C5, C6, and C7. | |

| IR Spec. | N-H Stretch | 3300 - 3500 cm⁻¹ (broad) | Pyrrole N-H bond vibration. |

| C-H Stretch | 2850 - 3100 cm⁻¹ | Aliphatic and aromatic C-H vibrations. | |

| C=C Stretch | 1500 - 1600 cm⁻¹ | Aromatic C=C bond vibrations in the pyrrole ring. | |

| Mass Spec. | Molecular Ion | [M]⁺ | Corresponds to the molecular weight of the compound.[9] |

Note: Specific shifts can vary significantly based on substitution and solvent.[10]

Therapeutic Applications and Pharmacological Properties

Derivatives of the 4,5,6,7-tetrahydro-1H-indole scaffold have demonstrated a remarkable breadth of biological activities, making them highly attractive for drug development programs.

| Therapeutic Area | Specific Activity | Example Compound/Derivative Class | Mechanism Insight | Reference |

| Neuroscience | Antipsychotic | Molindone (FDA-approved) | Dopamine D2 receptor antagonist activity. | [3][4] |

| Anxiolytic | GABAA Agonist (e.g., CP-409,092) | Positive allosteric modulation of the GABAA receptor. | [4] | |

| Oncology | Anticancer / Cytotoxic | Hsp90 Inhibitors, Fused Pyran/Thiophene derivatives | Inhibition of heat shock protein 90; induction of apoptosis in tumor cell lines. | [4][11] |

| Infectious Diseases | Antiviral (HCV) | 2-Phenyl-4,5,6,7-tetrahydro-1H-indoles | Inhibition of viral replication in subgenomic replicon systems. | [12] |

| Antimicrobial | Indazole-fused derivatives | Disruption of bacterial cell processes; activity against S. aureus and E. coli. | [10] | |

| Inflammation | Anti-inflammatory | 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | Inhibition of inflammatory pathways, demonstrated in carrageenan edema tests. | [13][14] |

Drug Discovery Workflow Diagram

Caption: A typical drug discovery pipeline utilizing the tetrahydroindole scaffold.

Conclusion and Future Outlook

The 4,5,6,7-tetrahydro-1H-indole scaffold is far more than a simple analog of indole. Its unique reactivity profile, particularly at the C2 position and the versatile functionality of the saturated ring, establishes it as a privileged core structure in medicinal chemistry. The proven success of drugs like Molindone, coupled with extensive research demonstrating potent anticancer, antiviral, and anti-inflammatory activities, underscores the vast potential of this scaffold.

Future research will likely focus on leveraging modern synthetic methods, such as C-H activation and photoredox catalysis, to access novel derivatives with greater efficiency. The exploration of this scaffold in new therapeutic areas, including metabolic and neurodegenerative diseases, remains a promising frontier. For drug development professionals, the 4,5,6,7-tetrahydro-1H-indole core offers a robust and versatile starting point for the design of next-generation therapeutics.

References

-

Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

ResearchGate. A new technology for the synthesis of 4,5,6,7-tetrahydroindole. [Link]

-

Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52. [Link]

-

Dangi, R., Kumar, D., & Singh, V. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University. [Link]

-

Horsten, T., & D'hooghe, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

-

Al-Warhi, T., Rizk, O., & Al-Sheikh, M. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34327-34351. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydroindole. PubChem Compound Database. [Link]

-

ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]

-

Mohareb, R. M., & Abdelaziz, M. A. (2013). SUBSTITUTED 4,5,6,7-TETRAHYDROINDOLES AND THEIR FUSED DERIVATIVES. SYNTHESIS AND CYTOTOXIC ACTIVITY TOWARDS TUMOR AND NORMAL HUMAN CELL LINES. Chemistry of Heterocyclic Compounds, 49(8), 1212–1223. [Link]

-

ACS Publications. (n.d.). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. II. Introduction of substituents into the 4 and 5 positions. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

-

Al-Ostath, A. I. A., Al-Ghamdi, A. M., & Ali, M. A. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Chemical Reviews, 5(3), 263-283. [Link]

-

Mamedov, V. A. (2022). Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series. [Link]

-

Guchhait, S. K., & Kashyap, M. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(11), 5898–5926. [Link]

-

Gonzalez-Alvarez, M., Alcaro, S., & Goya, P. (2016). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 124, 693–701. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science Publishers. [Link]

-

Semantic Scholar. (2012). Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles revisited: a mechanistic interpretation and conversion into 4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization of tetrahydroindol-4-one derivatives | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,5,6,7-Tetrahydroindole | C8H11N | CID 97429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 11. SUBSTITUTED 4,5,6,7-TETRAHYDROINDOLES AND THEIR FUSED DERIVATIVES. SYNTHESIS AND CYTOTOXIC ACTIVITY TOWARDS TUMOR AND NORMAL HUMAN CELL LINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals. It combines theoretical principles, including Hansen Solubility Parameters (HSP), with a detailed, field-proven experimental protocol for the gold-standard shake-flask method. The guide is designed to empower users to generate reliable and reproducible solubility data, a critical parameter for synthesis, purification, formulation, and preclinical development.

Introduction: The Significance of Solubility for a Novel Scaffold

2-Ethyl-4,5,6,7-tetrahydro-1H-indole is a substituted tetrahydro-indole, a heterocyclic scaffold of significant interest in medicinal chemistry. The partial saturation of the indole ring system offers unique structural and electronic properties compared to its fully aromatic parent, indole, potentially leading to novel pharmacological activities.[1] The development of any new chemical entity, particularly in the pharmaceutical pipeline, is fundamentally dependent on its physicochemical properties. Among these, solubility is paramount.

The solubility of an active pharmaceutical ingredient (API) in various organic solvents dictates:

-

Synthetic Feasibility: Choice of reaction media and conditions for synthesis and derivatization.

-

Purification Strategy: Selection of appropriate solvents for crystallization, column chromatography, and extraction.[2]

-

Formulation Development: Creating stable and bioavailable dosage forms, from stock solutions for in-vitro assays to final drug products.

-

Analytical Method Development: Preparing standards and samples for techniques like HPLC and NMR.

This guide addresses the critical need for a robust understanding of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole's solubility by providing both a theoretical framework for prediction and a practical guide for experimental determination.

Theoretical Framework: Predicting Solubility

In the absence of extensive empirical data, theoretical models provide a rational basis for solvent selection. The principle of "like dissolves like" governs solubility, where a solute dissolves best in a solvent that shares similar intermolecular forces.[3]

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[4][5] It deconstructs the total cohesive energy of a substance into three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. This concept can be visualized as a "solubility sphere" for the solute; solvents whose coordinates fall within this sphere are likely to be good solvents.

dot

Caption: Hansen Solubility Space Diagram.

While the exact HSP values for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole require experimental determination or specialized software for prediction, we can infer a likely profile. The molecule possesses a non-polar ethyl group and a saturated carbocyclic ring (contributing to δD), a polar N-H group capable of hydrogen bonding (contributing to δP and δH), and an overall semi-rigid structure. Therefore, it is expected to be soluble in moderately polar solvents and those with hydrogen-bonding capabilities.

Quantitative Structure-Property Relationship (QSPR)

QSPR models use computational chemistry to create mathematical correlations between a molecule's structural features (descriptors) and its physical properties.[6][7] These models can predict solubility with a high degree of accuracy, especially when trained on large datasets of structurally similar compounds.[8][9][10] While developing a specific QSPR model for this compound is beyond the scope of this guide, it represents an advanced methodology for solubility prediction in drug discovery programs.[11]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The saturation shake-flask (SSF) method is the gold-standard and most reliable technique for determining thermodynamic equilibrium solubility.[12] It is the recommended procedure for generating accurate and reproducible data.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[13]

Materials and Equipment

-

Solute: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (purity >98%)

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane, Acetonitrile, Toluene, n-Hexane, Dimethylformamide).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated HPLC system with a suitable detector (e.g., UV-Vis)

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is required (e.g., 5-10 mg).

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically between 24 and 48 hours, to ensure equilibrium is achieved. It is best practice to test multiple time points (e.g., 24, 48, and 72 hours) with a subset of samples to confirm that the measured concentration does not increase over time, thereby verifying that equilibrium has been reached.[12]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand at the experimental temperature for at least 2 hours to allow the excess solid to sediment. For finer particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Prepare a series of calibration standards of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in the same solvent. Analyze the standards and the diluted sample using a validated HPLC method. Construct a calibration curve and use it to determine the concentration of the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. Express the final solubility in both grams per liter (g/L) and moles per liter (mol/L).

dot

Caption: Experimental Workflow for Solubility Determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded to ensure traceability and comparability. The following table provides a structured format for presenting these results.

Table 1: Solubility of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in Various Organic Solvents Note: The molar mass of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (C₁₀H₁₃N) is 147.22 g/mol . All data should be recorded with the corresponding temperature, as solubility is temperature-dependent.

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Alcohols | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Ketones | Acetone | 25 | ||

| Methyl Ethyl Ketone | 25 | |||

| Esters | Ethyl Acetate | 25 | ||

| Ethers | Diethyl Ether | 25 | ||

| Tetrahydrofuran (THF) | 25 | |||

| Hydrocarbons | n-Hexane | 25 | ||

| Toluene | 25 | |||

| Amides | Dimethylformamide (DMF) | 25 | ||

| Halogenated | Dichloromethane (DCM) | 25 | ||

| Nitriles | Acetonitrile | 25 |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is not widely available, data from structurally related indole and tetrahydro-indazole compounds suggest appropriate caution.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

-

In case of exposure:

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This guide provides a comprehensive, scientifically-grounded approach to understanding the solubility of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in organic solvents. By integrating theoretical prediction methodologies with a detailed, actionable experimental protocol, this document equips researchers with the necessary tools to generate the critical data required for advancing their research and development objectives. The systematic determination and documentation of this compound's solubility profile will be invaluable for its future applications in chemistry and pharmacology.

References

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. (2021). Industrial & Engineering Chemistry Research. [Link]

-

A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. (2004). PubMed. [Link]

-

Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014). Stack Exchange. [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2015). PMC - NIH. [Link]

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. (2002). PubMed. [Link]

-

Quantitative Structure-Property Relationship. Sustainability. [Link]

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics. (2019). PMC. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]

-

Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002). Industrial & Engineering Chemistry Research. [Link]

-

Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. (2001). PubMed. [Link]

-

Solubility test for Organic Compounds. (2024). Online Chemistry. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Solubility Rules & Chart. (2021). ChemTalk. [Link]

-

Indole. SlideShare. [Link]

-

Solubility Rules. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 8. A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

Commercial Availability & Synthesis Guide: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole

This technical guide details the commercial status and synthesis of 2-ethyl-4,5,6,7-tetrahydro-1H-indole , a specialized heterocyclic building block.

Executive Summary: Sourcing Status

Commercial Status: Non-Commodity / Custom Synthesis Required 2-ethyl-4,5,6,7-tetrahydro-1H-indole (CAS: 132336-67-5) is not currently available as a stock item from major global catalog suppliers (e.g., Sigma-Aldrich, Merck, Enamine). It is classified as a "make-on-demand" specialty chemical.

Recommendation for Researchers:

-

For < 1g needs: Contract a custom synthesis CRO (Contract Research Organization) specializing in heterocyclic chemistry.

-

For > 1g or recurring needs: Establish an in-house synthesis protocol using the Trofimov Reaction (for scalability) or Catalytic Dehydrogenative Coupling (for green chemistry/lab scale), as detailed in Section 3.

Technical Profile & Applications

This compound features a pyrrole ring fused to a saturated cyclohexane ring, with an ethyl group at the 2-position of the pyrrole. It serves as a lipophilic scaffold in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The tetrahydroindole core mimics the indole moiety found in many ATP-competitive inhibitors but with altered solubility and metabolic profiles.

-

CNS Active Agents: Used as a precursor for subtype-selective serotonin receptor modulators.

| Property | Specification |

| IUPAC Name | 2-ethyl-4,5,6,7-tetrahydro-1H-indole |

| CAS Number | 132336-67-5 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Predicted LogP | ~3.2 (Lipophilic) |

| Appearance | Viscous oil or low-melting solid (turns orange/brown upon air exposure) |

Synthesis Protocols (In-House Production)

Since commercial sourcing is limited, the following two protocols are recommended based on available precursors and scale requirements.

Method A: The Trofimov Reaction (Scalable/Industrial)

This is the most robust method for generating 2-substituted tetrahydroindoles. It utilizes the reaction between ketoximes and acetylenes in a superbasic medium.[1]

-

Precursors: Cyclohexanone oxime, 1-Butyne.

-

Reagents: KOH, DMSO.[1]

-

Mechanism: Nucleophilic addition of the oxime to the alkyne followed by a [3,3]-sigmatropic rearrangement.

Protocol:

-

Preparation: Dissolve cyclohexanone oxime (1.0 eq) in DMSO.

-

Activation: Add KOH (1.0–2.0 eq) and heat to 80–100°C.

-

Addition: Bubble 1-Butyne gas (or add as liquid under pressure) into the mixture.

-

Workup: Dilute with water, extract with diethyl ether, and purify via column chromatography (Silica, Hexane/EtOAc).

Method B: Mn-Catalyzed Dehydrogenative Coupling (Green/Lab-Scale)

A modern, atom-economical route ideal for small-scale lab synthesis without handling gaseous alkynes.

-

Precursors: Cyclohexanol, 2-aminobutan-1-ol.[2]

-

Catalyst: Manganese(I) pincer complex (e.g., as described in Kempe et al.).

-

Conditions: t-BuOK, Toluene/THF, reflux.

Protocol:

-

Charge: In a glovebox, mix cyclohexanol (2.0 eq), 2-aminobutan-1-ol (1.0 eq), Mn-catalyst (0.5 mol%), and t-BuOK (1.1 eq) in dry toluene.

-

Reflux: Heat the sealed tube to 110°C for 24 hours.

-

Purification: The reaction yields water and hydrogen gas as byproducts. Filter through a celite pad and concentrate. Purify via flash chromatography.

Reaction Mechanism Visualization

The following diagram illustrates the logic flow for selecting a synthesis route and the mechanistic pathway for the Trofimov reaction.

Caption: Decision matrix for sourcing and mechanistic pathway for the Trofimov synthesis of the target compound.

Analytical Characterization Data

When synthesizing this compound, use the following reference data for validation (derived from analogous 2-substituted tetrahydroindoles):

-

¹H NMR (CDCl₃, 400 MHz):

- 7.80 (br s, 1H, NH)

- 5.75 (d, 1H, Pyrrole-CH)

- 2.50–2.60 (m, 4H, Cyclohexane-CH₂ adjacent to double bond)

- 2.45 (q, 2H, Ethyl-CH₂)

- 1.70–1.85 (m, 4H, Cyclohexane-CH₂ remote)

- 1.15 (t, 3H, Ethyl-CH₃)

-

¹³C NMR: Expect signals for pyrrole carbons at ~130-115 ppm, ethyl carbons at ~20/14 ppm, and cyclohexane carbons at ~23/22 ppm.

References

-

Synthesis via Mn-Catalysis: Fertig, R. (2021).[2] Mn- and Cr-based Complexes for (De-) Hydrogenation Catalysis. University of Bayreuth.[2]

-

Trofimov Reaction Overview: Trofimov, B. A., et al. (2013). "Pyrroles from Ketoximes and Acetylenes". Advances in Heterocyclic Chemistry.

-

Commercial Aggregator Data: MolAid Chemical Database (CAS 132336-67-5).

Sources

The Definitive Guide to 2-Ethyl-4,5,6,7-tetrahydro-1H-indole: Nomenclature, Mechanistic Synthesis, and API Applications

As drug discovery programs increasingly rely on complex polyheterocyclic scaffolds, the strategic use of saturated indole precursors has become a cornerstone of modern synthetic chemistry. This technical whitepaper provides an in-depth analysis of the chemical identity, strategic utility, and validated synthesis of the compound systematically known as 2-ethyl-4,5,6,7-tetrahydro-1H-indole .

Designed for application scientists and drug development professionals, this guide bridges the gap between theoretical nomenclature and bench-level execution, ensuring that experimental workflows are both mechanistically sound and self-validating.

Chemical Identity and IUPAC Nomenclature

The precise IUPAC name for this compound is 2-ethyl-4,5,6,7-tetrahydro-1H-indole . Breaking down the nomenclature reveals the structural logic of the molecule:

-

1H-indole: The base scaffold consists of a pyrrole ring fused to a six-membered ring, with the "1H" designating the position of the protonated nitrogen atom.

-

4,5,6,7-tetrahydro: This prefix indicates that the typically aromatic benzenoid ring of the indole core has been fully saturated with hydrogen atoms, rendering it a cyclohexane ring fused to the pyrrole.

-

2-ethyl: An ethyl aliphatic chain is substituted at the C2 position of the pyrrole ring.

Understanding this nomenclature is critical because the saturation of the six-membered ring fundamentally alters the molecule's electronic distribution and reactivity profile compared to standard indoles [1].

Table 1: Physicochemical and Structural Profile

To facilitate compound tracking and computational modeling, the core quantitative metrics of 2-ethyl-4,5,6,7-tetrahydro-1H-indole are summarized below:

| Property | Value |

| Systematic IUPAC Name | 2-ethyl-4,5,6,7-tetrahydro-1H-indole |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| CAS Registry Numbers | 132336-67-5, 1422518-51-1[1, 2] |

| LogP (Octanol/Water) | 1.98 (Favorable for lipophilic binding pockets) [1] |

| Hydrogen Bond Donors | 1 (Pyrrole N-H) |

| Hydrogen Bond Acceptors | 1 (Pyrrole Nitrogen) |

| Topological Polar Surface Area | 15.79 Ų |

Strategic Importance in Drug Development

The primary value of 2-ethyl-4,5,6,7-tetrahydro-1H-indole lies in its utility as a "masked" indole. In standard 1H-indoles, electrophilic aromatic substitution (EAS) occurs almost exclusively at the C3 position due to the high stability of the resulting intermediate. Direct functionalization at the C2 position is notoriously difficult and often requires complex directing groups or harsh organometallic conditions.

However, because 4,5,6,7-tetrahydroindole is chemically a 2,3-dialkylpyrrole (with the C3 position occupied by the fused ring junction), it undergoes highly selective electrophilic functionalization at the C2 (or C5) position [3].

The Causality of the Synthetic Strategy: By utilizing 2-ethyl-4,5,6,7-tetrahydro-1H-indole, chemists can perform complex functionalizations on the pyrrole core. Once the desired architecture is built, the saturated cyclohexane ring can be cleanly dehydrogenated (aromatized) using Palladium on Carbon (Pd/C) to yield highly substituted, fully aromatic indole derivatives. This pathway is heavily utilized in the synthesis of polyheterocyclic APIs, including analogs of the antipsychotic molindone and potent Heat Shock Protein 90 (Hsp90) inhibitors used in oncology[4].

Workflow: Synthesis and downstream aromatization logic of 2-ethyl-4,5,6,7-tetrahydro-1H-indole.

Validated Experimental Protocol: Manganese-Catalyzed Synthesis

Traditional Fischer indole syntheses often require highly acidic conditions and generate stoichiometric waste. To align with modern green chemistry mandates, the optimal route for synthesizing 2-ethyl-4,5,6,7-tetrahydro-1H-indole utilizes a transition-metal-catalyzed dehydrogenative coupling of alcohols and amino alcohols [2].

Mechanistic Causality

This protocol employs a "hydrogen-borrowing" mechanism. A Manganese (Mn) precatalyst temporarily dehydrogenates cyclohexanol into cyclohexanone. Simultaneously, 2-aminobutan-1-ol condenses with the ketone to form an imine. The catalyst then facilitates cyclization and aromatization into the tetrahydroindole core. The only byproducts are water and hydrogen gas, ensuring high atom economy.

Step-by-Step Methodology

Materials Required:

-

Cyclohexanol (6.0 mmol)

-

2-Aminobutan-1-ol (3.0 mmol)

-

Potassium tert-butoxide (KOtBu) (4.5 mmol)

-

Mn-based precatalyst (15 µmol, 15 mM stock solution)

-

2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL)

Execution Steps:

-

Inert Atmosphere Setup: Operating within an argon-filled glovebox, charge an oven-dried Schlenk tube with KOtBu (505 mg) and the Mn precatalyst (1000 µL of stock solution). Rationale: The Mn catalyst and KOtBu are highly sensitive to atmospheric moisture and oxygen, which can prematurely deactivate the catalytic cycle.

-

Reagent Addition: Add 5 mL of 2-MeTHF to the Schlenk tube, followed by cyclohexanol (633 µL) and 2-aminobutan-1-ol (284 µL).

-

Thermal Cyclization: Seal the Schlenk tube securely, remove it from the glovebox, and heat the mixture in an oil bath at 130 °C for 24 hours. Rationale: Elevated thermal energy is required to overcome the initial activation barrier for the dehydrogenation of the aliphatic alcohol.

-

Reaction Quench & Workup: Cool the vessel to room temperature. Dilute the mixture with 15 mL of ethyl acetate and wash with saturated aqueous NH₄Cl (3 x 10 mL). Rationale: The mildly acidic NH₄Cl neutralizes the strongly basic KOtBu and precipitates the spent Mn salts, preventing product degradation during concentration.

-

Purification (Self-Validation Step 1): Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography using a highly non-polar gradient (Pentane : Diethyl Ether = 50:1). Monitor fractions via Thin Layer Chromatography (TLC); the target compound will be UV-active and stain prominently with p-anisaldehyde.

Table 2: Analytical Validation (NMR Spectroscopy)

To ensure the trustworthiness of the synthesized batch, the isolated product must be validated against the following expected Nuclear Magnetic Resonance (NMR) shifts [2]:

| Nucleus | Shift (δ, ppm) | Multiplicity | Structural Assignment |

| ¹H NMR | ~7.52 | Broad singlet (1H) | N-H (Pyrrole proton) |

| ¹H NMR | ~5.74 | Singlet (1H) | C3-H (Unsubstituted pyrrole position) |

| ¹H NMR | 2.50 - 2.70 | Multiplet (4H) | C4-H₂, C7-H₂ (Cyclohexane ring adjacent to pyrrole) |

| ¹H NMR | 2.65 | Quartet (2H) | -CH₂- (Ethyl group at C2) |

| ¹H NMR | 1.70 - 1.90 | Multiplet (4H) | C5-H₂, C6-H₂ (Cyclohexane ring backbone) |

| ¹H NMR | 1.25 | Triplet (3H) | -CH₃ (Terminal methyl of ethyl group) |

Note: The absence of downfield aromatic protons (typically 7.0–8.0 ppm) confirms that the benzenoid ring remains fully saturated, validating the "tetrahydro" structure.

Conclusion

The compound 2-ethyl-4,5,6,7-tetrahydro-1H-indole is far more than a niche chemical entity; it is a strategic linchpin in advanced organic synthesis. By mastering its IUPAC nomenclature, understanding its unique pyrrole-like reactivity profile, and executing sustainable, hydrogen-borrowing synthesis protocols, research scientists can efficiently access complex C2-substituted indole architectures that are otherwise synthetically prohibitive.

References

- molaid.com. "132336-67-5 / 2-ethyl-4,5,6,7-tetrahydro-1H-indole." Molaid Chemical Database.

- University of Bayreuth. "Mn- and Cr-based Complexes for (De-) Hydrogenation Catalysis." EPub Bayreuth, 2021.

- ResearchGate. "A new technology for the synthesis of 4,5,6,7-tetrahydroindole." ResearchGate Publications.

- National Institutes of Health (NIH). "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." PMC, 2021.

The Strategic Role of the 2-Ethyl-1,3-Thiazolidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-ethyl-1,3-thiazolidine (2-ethyl-THI) core represents a versatile and increasingly significant building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the 2-ethyl-THI scaffold, from its fundamental physicochemical properties and synthesis to its strategic application in medicinal chemistry. We will delve into the causal reasoning behind its synthetic pathways, its role as a potential bioisostere, and its incorporation into molecules targeting a range of biological pathways. This document serves as a comprehensive resource for researchers seeking to leverage the unique characteristics of the 2-ethyl-THI moiety in the development of next-generation pharmaceuticals.

Introduction: The Thiazolidine Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen and sulfur-containing rings being particularly prominent due to their ability to engage in diverse biological interactions.[1] The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, is a "privileged scaffold" in medicinal chemistry.[2][3] This is attributed to its structural features that allow for three-dimensional diversity and its capacity to modulate physicochemical properties such as lipophilicity and hydrogen bonding potential.[2]

Derivatives of the thiazolidine core, particularly thiazolidin-4-ones, have been extensively investigated and have led to the development of drugs with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5][6] The well-known "glitazone" class of antidiabetic drugs, for instance, features a thiazolidinedione core.[7][8]

This guide, however, focuses on a specific and less-explored member of this family: 2-ethyl-1,3-thiazolidine. We will explore its synthesis, chemical properties, and its emerging potential as a key building block for creating novel and effective therapeutic agents.

Physicochemical Properties of 2-Ethyl-1,3-Thiazolidine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key properties of 2-ethyl-1,3-thiazolidine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NS | |

| Molecular Weight | 117.21 g/mol | |

| CAS Number | 24050-09-7 | |

| Appearance | Colorless to pale yellow liquid | General Chemical Properties |

| Boiling Point | 188.33 °C (estimated) | |

| LogP (o/w) | -0.680 (estimated) | |

| SMILES | CCC1NCCS1 | |

| InChIKey | SZLVYXIKAAFTFY-UHFFFAOYSA-N |

Synthesis of the 2-Ethyl-1,3-Thiazolidine Core: A Self-Validating Protocol

The synthesis of 2-substituted-1,3-thiazolidines is most effectively and commonly achieved through the condensation reaction between cysteamine (2-aminoethanethiol) and an aldehyde.[1] In the case of 2-ethyl-1,3-thiazolidine, the aldehyde of choice is propanal.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the primary amine of cysteamine on the carbonyl carbon of propanal, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the same carbon, leading to the formation of the stable five-membered thiazolidine ring. The reaction is typically carried out under mild conditions and is often self-catalyzing, though a weak acid or base can be used to facilitate the reaction. The formation of the thiazolidine ring is a thermodynamically favorable process, driving the reaction to completion.

Caption: General reaction scheme for the synthesis of 2-ethyl-1,3-thiazolidine.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of 2-ethyl-1,3-thiazolidine.

Materials and Equipment:

-

Cysteamine hydrochloride

-

Propanal

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Anhydrous solvent (e.g., ethanol, methanol, or toluene)

-

Round-bottom flask with a magnetic stirrer

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Cysteamine Free Base: In a round-bottom flask, dissolve cysteamine hydrochloride in the chosen anhydrous solvent. To this solution, add one equivalent of a base (e.g., triethylamine or a solution of sodium hydroxide) to neutralize the hydrochloride and generate the free cysteamine base. Stir the mixture for 10-15 minutes at room temperature.

-

Aldehyde Addition: To the stirred solution of cysteamine, slowly add one equivalent of propanal. The addition is typically done at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is generally rapid and can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a saturated sodium bicarbonate solution to remove any remaining salts or water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After filtering off the drying agent, the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to obtain pure 2-ethyl-1,3-thiazolidine.

Spectroscopic Characterization

The identity and purity of the synthesized 2-ethyl-1,3-thiazolidine can be confirmed by various spectroscopic methods.

-

Mass Spectrometry (Electron Ionization): The NIST WebBook provides a reference mass spectrum for 2-ethyl-1,3-thiazolidine, which can be used for confirmation.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the methylene protons of the thiazolidine ring and the proton at the C2 position.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbons of the ethyl group and the three carbons of the thiazolidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations, as well as C-N and C-S stretching frequencies.

Applications of the 2-Ethyl-THI Building Block in Medicinal Chemistry

While the broader thiazolidine and thiazolidinone scaffolds have been extensively explored, the specific use of 2-ethyl-1,3-thiazolidine as a building block is an emerging area with significant potential. Its utility can be understood through several key concepts in drug design.

As a Bioisosteric Replacement

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 2-ethyl-1,3-thiazolidine moiety can be considered as a potential bioisostere for other cyclic or acyclic fragments in a drug molecule. Its introduction can modulate a compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, while maintaining or even enhancing its pharmacodynamic activity. For instance, the thiazolidine ring can introduce a degree of conformational constraint and alter the hydrogen bonding capacity of a molecule compared to a more flexible alkyl chain.

In the Development of Novel Therapeutic Agents

The thiazolidine nucleus is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10] By incorporating the 2-ethyl-1,3-thiazolidine building block, medicinal chemists can design novel molecules that leverage these inherent properties.

For example, various thiazolidinone derivatives have been synthesized and evaluated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis and a target for anticancer and immunosuppressive drugs.[11] The structure-activity relationship (SAR) studies of these compounds often reveal the importance of the substituents on the thiazolidine ring for their inhibitory potency.

Furthermore, thiazolidine-2-thione derivatives have been investigated as novel xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[12][13] The synthesis of these compounds often involves the use of thiazolidine precursors.

Caption: Potential applications of the 2-ethyl-1,3-thiazolidine building block in medicinal chemistry.

Future Perspectives and Conclusion

The 2-ethyl-1,3-thiazolidine scaffold, while currently less explored than its thiazolidinone counterparts, holds considerable promise as a versatile building block in medicinal chemistry. Its straightforward and efficient synthesis, coupled with the diverse biological activities associated with the broader thiazolidine class, makes it an attractive starting point for the design of novel therapeutic agents.

Future research should focus on the systematic exploration of the structure-activity relationships of 2-ethyl-1,3-thiazolidine derivatives. By strategically modifying the ethyl group and other positions of the thiazolidine ring, it may be possible to fine-tune the pharmacological properties of these compounds and develop potent and selective inhibitors for a variety of biological targets. The use of this building block as a bioisosteric replacement also warrants further investigation as a strategy to optimize the drug-like properties of existing lead compounds.

References

-

Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. 2016;21(10):1309. Available from: [Link]

-

The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. Juniper Publishers; 2023. Available from: [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem. 2021;16(11):1717-1736. Available from: [Link]

- 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Open Access Research Journal of Biology and Pharmacy. 2025;15(01):034-047.

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. 2024;13(9):e202400147. Available from: [Link]

-